These features make 1-Bromo-2-chlorobenzene a common internal standard or reference compound in various analytical procedures. An internal standard is a known substance deliberately added to a sample before analysis. By comparing the behavior of the target analytes to the internal standard, researchers can account for variations in the analytical process and achieve more accurate quantitative measurements.
Beyond analytical applications, 1-Bromo-2-chlorobenzene functions as a versatile building block in organic synthesis. The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective functionalization through various chemical reactions.
These features make 1-Bromo-2-chlorobenzene a valuable intermediate in the synthesis of various target compounds, including pharmaceuticals, fine chemicals, and advanced materials [].
While not directly used as a drug itself, 1-Bromo-2-chlorobenzene plays a role in the development of certain pharmaceuticals.
This research demonstrates the potential of 1-Bromo-2-chlorobenzene as a valuable tool in the discovery and development of novel drugs targeting the 5-HT2C receptor for potential therapeutic applications [].
1-Bromo-2-chlorobenzene, also known as ortho-bromochlorobenzene, is an aromatic compound with the molecular formula and a molar mass of approximately 191.45 g/mol. It features both bromine and chlorine substituents on a benzene ring, specifically at the first and second positions. This compound is a colorless to light yellow liquid at room temperature and has a boiling point of around 204 °C and a melting point of approximately -13 °C .
1-Bromo-2-chlorobenzene is a hazardous compound and should be handled with appropriate safety precautions:
1-Bromo-2-chlorobenzene can be synthesized through several methods:
This compound finds utility in various fields:
Interaction studies involving 1-bromo-2-chlorobenzene focus on its reactivity with biological systems and other chemical compounds. The compound's halogen substituents influence its interaction with nucleophiles and electrophiles, making it a subject of interest in toxicology and environmental chemistry. Studies have indicated potential pathways for biotransformation in living organisms, which could lead to the formation of more toxic metabolites .
1-Bromo-2-chlorobenzene shares structural similarities with several other bromochlorobenzenes. Here are some comparisons:
Compound Name | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Features |
---|---|---|---|---|
1-Bromo-3-chlorobenzene | C₆H₄BrCl | 195–196 | -22 | Different substitution pattern (meta position). |
1-Bromo-4-chlorobenzene | C₆H₄BrCl | 196 | 63–67 | Para-substituted; exhibits different reactivity. |
1-Chloro-2-bromobenzene | C₆H₄ClBr | Similar to above | Similar to above | Inverted halogen positions compared to 1-bromo-2-chlorobenzene. |
The uniqueness of 1-bromo-2-chlorobenzene lies in its ortho configuration, which affects its physical properties and reactivity compared to its meta and para counterparts .
Irritant